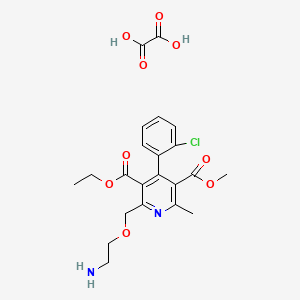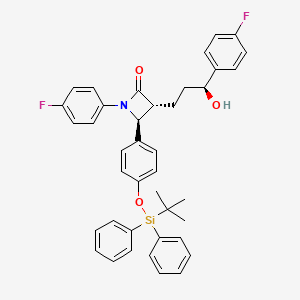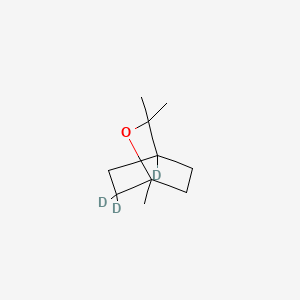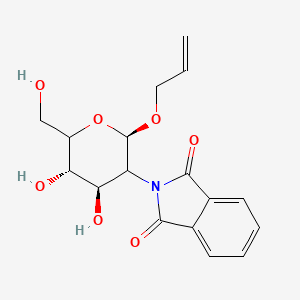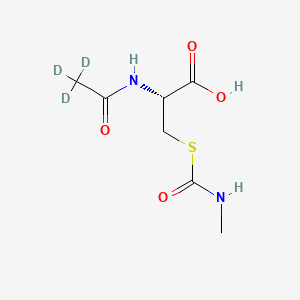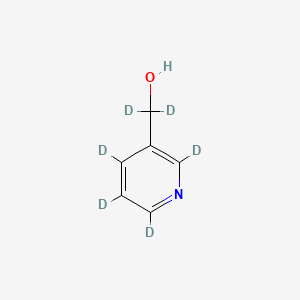
Leukotriene C4-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leukotriene C4-d5 (LTC4-d5) contains five deuterium atoms at the 19, 19’, 20, 20, and 20 positions . It is intended for use as an internal standard for the quantification of LTC4 by GC- or LC-mass spectrometry . LTC4 is the parent cysteinyl leukotriene produced by the LTC4 synthase catalyzed conjugation of glutathione to LTA4 .
Synthesis Analysis
The synthesis of leukotrienes involves the translocation of 5-lipoxygenase (5-LO) to the nuclear envelope and its subsequent association with its scaffold protein 5-lipoxygenase-activating protein (FLAP) . A major gap in our understanding of this process is the knowledge of how the organization of 5-LO and FLAP on the nuclear envelope regulates leukotriene synthesis .Molecular Structure Analysis
The molecular formula of this compound is C30H42D5N3O9S . Its average mass is 630.805 Da and its monoisotopic mass is 630.334656 Da .Chemical Reactions Analysis
In cells of myeloid origin such as mast cells, the biosynthesis of this compound is orchestrated by translocation to the nuclear envelope along with co-localization of cytosolic phospholipase A2 (cPLA2), arachidonate 5-lipoxygenase (5-LO), 5-lipoxygenase-activating protein (FLAP) and LTC4 synthase (LTC4S), which couples glutathione to an LTA4 intermediate .Physical And Chemical Properties Analysis
This compound has a molecular formula of C30H42D5N3O9S and an average mass of 630.805 Da .科学的研究の応用
内部標準物質による定量
LTC4-d5は、19, 19’, 20, 20, 20位に5つの重水素原子を含む内部標準物質であり、GCまたはLC質量分析法によるロイコトリエンC4の定量に使用されます .
免疫学および炎症研究
LTC4-d5は、免疫学および炎症の研究分野で使用されます。 アレルギー、炎症性脂質メディエーター、ロイコトリエン、自然免疫、肺疾患、喘息の研究において重要な役割を果たします .
脂質生化学
脂質生化学の分野では、LTC4-d5はリポキシゲナーゼ経路の研究に使用されます .
虚血再灌流障害における役割
LTC4-d5は、虚血再灌流障害におけるロイコトリエン受容体の役割を理解するために使用されます。 虚血性傷害におけるロイコトリエン受容体モジュレーションの性質とメカニズム的な介入を理解するのに役立ちます .
炎症制御における役割
LTC4-d5は、細胞外シグナル調節キナーゼ1およびキナーゼ2(ERK1/2)の活性化に関与し、Egr-1(転写因子)を上方制御することにより炎症を抑制します。 これは、炎症、分化、成長、発達に関連する標的遺伝子の活性を制御します .
肺血管収縮および気管支収縮における役割
LTC4-d5は、2つのGタンパク質共役受容体(CYSLTR1およびCYSLTR2)に異なる親和性で結合し、肺血管収縮および気管支収縮を引き起こします .
作用機序
Target of Action
Leukotriene C4-d5, also known as Leukotriene C4, primarily targets the Cysteinyl leukotriene receptors 1 and 2 (CYSLTR1 and CYSLTR2) . These receptors are G-protein coupled receptors that play a crucial role in mediating the effects of leukotrienes . Additionally, it also targets the Multidrug resistance-associated protein 1 .
Mode of Action
This compound interacts with its targets, leading to various physiological changes. It binds to CYSLTR1 and CYSLTR2, triggering pulmonary vasoconstriction and bronchoconstriction . This interaction results in the stimulation of mucus secretion in the lung and contractions of nonvascular and some vascular smooth muscle .
Biochemical Pathways
The biosynthesis of this compound involves the 5-lipoxygenase pathway . This pathway is initiated by the oxidation of arachidonic acid by the enzyme arachidonate 5-lipoxygenase . The process is orchestrated by the translocation to the nuclear envelope along with co-localization of cytosolic phospholipase A2, arachidonate 5-lipoxygenase, 5-lipoxygenase-activating protein, and LTC4 synthase, which couples glutathione to an LTA4 intermediate .
Pharmacokinetics
It is known that the mrp1 transporter secretes cytosolic this compound
Result of Action
The action of this compound leads to various molecular and cellular effects. It stimulates mucus secretion in the lung and produces contractions of nonvascular and some vascular smooth muscle . In an intracrine manner, it elicits nuclear translocation of NADPH oxidase 4, ROS accumulation, and oxidative DNA damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in cells of non-hematopoietic lineage, endoplasmic reticulum stress and chemotherapy can induce the biosynthesis of this compound . These factors trigger the nuclear translocation of the two Leukotriene C4 receptors, influencing the compound’s action .
特性
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNVDXQDILPJIG-IHTYDPOPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47N3O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



